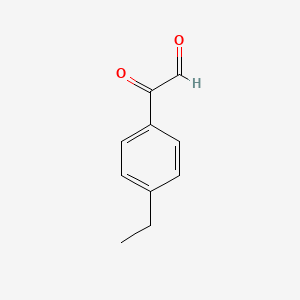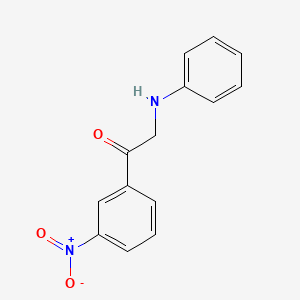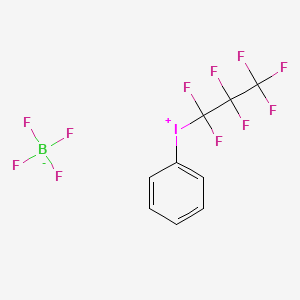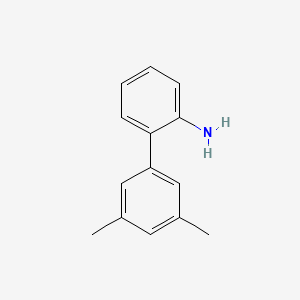
2-(Isopropylamino)benzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylamino)benzenethiol is a chemical compound with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol . It is also known by other names such as this compound and 2-(propan-2-ylamino)benzenethiol . This compound is characterized by the presence of a benzenethiol group substituted with an isopropylamino group at the second position.
Méthodes De Préparation
The synthesis of 2-(Isopropylamino)benzenethiol can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzenethiol with isopropylamine under suitable conditions . The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
2-(Isopropylamino)benzenethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions . Substitution reactions may involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfonic acid derivatives .
Applications De Recherche Scientifique
2-(Isopropylamino)benzenethiol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used as a reagent for the modification of proteins or other biomolecules . Additionally, in the industry, it may be used as an intermediate in the production of various chemicals or materials .
Mécanisme D'action
The mechanism of action of 2-(Isopropylamino)benzenethiol involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application or context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-(Isopropylamino)benzenethiol can be compared with other similar compounds such as 2-(Methylamino)benzenethiol and 2-(Ethylamino)benzenethiol . These compounds share a similar benzenethiol structure but differ in the nature of the substituent on the amino group. The uniqueness of this compound lies in its specific isopropylamino substitution, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C9H13NS |
|---|---|
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
2-(propan-2-ylamino)benzenethiol |
InChI |
InChI=1S/C9H13NS/c1-7(2)10-8-5-3-4-6-9(8)11/h3-7,10-11H,1-2H3 |
Clé InChI |
JDGSBDLCJBZGPB-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=CC=C1S |
SMILES canonique |
CC(C)NC1=CC=CC=C1S |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1'-Benzyl-6-methoxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1641172.png)
